molecular formula C14H13NO4 B3076807 (4-(Benzyloxy)-3-nitrophenyl)methanol CAS No. 104102-92-3

(4-(Benzyloxy)-3-nitrophenyl)methanol

Cat. No.: B3076807
CAS No.: 104102-92-3
M. Wt: 259.26 g/mol
InChI Key: OSTBLDHANBUNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Benzyloxy)-3-nitrophenyl)methanol is an organic compound with the molecular formula C14H13NO4 It is characterized by a benzene ring substituted with a benzyloxy group, a nitro group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-3-nitrophenyl)methanol typically involves the nitration of (4-(Benzyloxy)phenyl)methanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the benzyloxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-3-nitrophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as halides, amines, or thiols under suitable conditions.

Major Products Formed

    Oxidation: Formation of (4-(Benzyloxy)-3-nitrobenzaldehyde) or (4-(Benzyloxy)-3-nitrobenzoic acid).

    Reduction: Formation of (4-(Benzyloxy)-3-aminophenyl)methanol.

    Substitution: Formation of substituted this compound derivatives.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-3-nitrophenyl)methanol depends on the specific application and the target molecule

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Benzyloxy)-3-nitrophenyl)methanol is unique due to the presence of both a benzyloxy group and a nitro group on the benzene ring.

Properties

IUPAC Name

(3-nitro-4-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTBLDHANBUNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545430
Record name [4-(Benzyloxy)-3-nitrophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104102-92-3
Record name [4-(Benzyloxy)-3-nitrophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Under ice cooling, 75.7 g of sodium borohydride is introduced within one hour into 128.0 g of 4-benzyloxy-3-nitrobenzaldehyde in 4.2 l of methanol. After 1.5 hours of agitation at room temperature, 1.1 l of 2N HCl is added dropwise. The isolated reaction product is recrystallized from a mixture of 680 ml of diisopropyl ether and 170 ml of isopropanol, thus obtaining 103.0 g of 4-benzyloxy-3-nitrobenzyl alcohol, mp 76°-77° C.
Quantity
75.7 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
4.2 L
Type
solvent
Reaction Step One
Name
Quantity
1.1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Benzyloxy)-3-nitrophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-(Benzyloxy)-3-nitrophenyl)methanol
Reactant of Route 3
(4-(Benzyloxy)-3-nitrophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(4-(Benzyloxy)-3-nitrophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(4-(Benzyloxy)-3-nitrophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(4-(Benzyloxy)-3-nitrophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.